molecular formula C56H41O4PSi2 B1354280 (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 791616-55-2

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1354280
CAS No.: 791616-55-2
M. Wt: 865.1 g/mol
InChI Key: BDQOCXQVIFQJRK-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of (R)-(-)-3,3'-bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is characterized by a complex arrangement of aromatic systems and a central phosphoric acid moiety. The compound possesses the molecular formula C56H41O4PSi2 with a molecular weight of 865.07 grams per mole. The structural framework consists of a binaphthyl core system where two naphthalene rings are connected through a single carbon-carbon bond, creating the characteristic 1,1'-binaphthyl backbone. This backbone serves as the foundation for the attachment of two triphenylsilyl groups at the 3,3'-positions and a cyclic phosphoric acid bridge connecting the 2,2'-hydroxyl positions.

The stereochemical configuration of this compound is defined by the (R)-configuration at the binaphthyl axis, which corresponds to a specific spatial arrangement of the naphthalene rings. The triphenylsilyl substituents introduce additional steric bulk and contribute to the overall three-dimensional structure of the molecule. Each triphenylsilyl group consists of three phenyl rings attached to a central silicon atom, creating a propeller-like arrangement that significantly influences the molecular conformation and catalytic properties. The phosphoric acid moiety forms a seven-membered dioxaphosphepin ring system that bridges the two naphthalene units, creating a rigid cyclic structure.

The compound exhibits specific optical properties with a reported optical rotation of [α]22/D +210° (c = 1 in chloroform) for the (S)-enantiomer, indicating the substantial contribution of the chiral centers to the overall molecular chirality. The melting point has been determined to be 332°C, reflecting the high thermal stability of the compound due to its rigid structure and extensive aromatic character. These physical properties are consistent with the presence of multiple aromatic rings and the formation of stable intermolecular interactions in the solid state.

Property Value Reference
Molecular Formula C56H41O4PSi2
Molecular Weight 865.07 g/mol
Melting Point 332°C
Optical Rotation (S-enantiomer) [α]22/D +210° (c=1, CHCl3)
Chemical Abstracts Service Number 791616-55-2

Properties

IUPAC Name

(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQOCXQVIFQJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H41O4PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791616-55-2, 929097-92-7
Record name (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 929097-92-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

    Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of two naphthalene units. This can be achieved using transition metal catalysts such as palladium or nickel.

    Introduction of Triphenylsilyl Groups: The triphenylsilyl groups are introduced via a silylation reaction. This involves the reaction of the binaphthyl core with triphenylsilyl chloride in the presence of a base such as triethylamine.

    Phosphorylation: The final step involves the phosphorylation of the silylated binaphthyl compound using a suitable phosphorus reagent, such as phosphorus oxychloride, followed by hydrolysis to yield the hydrogenphosphate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylsilyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is in the synthesis of chiral compounds. Its ability to serve as a catalyst in asymmetric reactions makes it invaluable in producing enantiomerically pure substances. Notable examples include:

  • Kinetic Resolution : The compound has been utilized for the kinetic resolution of cyclic aliphatic syn-1,3-diols. This process is significant as these diols can serve as building blocks for various pharmaceuticals and natural products .
  • Synthesis of Dioxolochroman Skeletons : It acts as a catalyst in the synthesis of 1,3-dioxolochroman skeletons through reactions involving 3-methyl-2-vinylindoles and ortho-quinone methides. This reaction pathway is critical for developing complex organic molecules with potential biological activity .

Catalytic Applications

The compound exhibits remarkable catalytic properties in several organic transformations:

  • Cyclization Reactions : It facilitates the exo-selective cyclization of mupirocin methyl ester, showcasing its utility in forming complex cyclic structures that are often found in biologically active compounds .
  • Phosphorylation Reactions : The phosphoric acid derivative can be employed in phosphorylation reactions where it plays a crucial role in transferring phosphate groups to alcohols or amines, thus modifying their reactivity and solubility characteristics .

Case Study 1: Kinetic Resolution of Diols

In a study published in a peer-reviewed journal, this compound was used to achieve high enantioselectivity (up to 99% ee) in the kinetic resolution of a series of cyclic diols. The results demonstrated the compound's effectiveness as a chiral catalyst and its potential application in pharmaceutical synthesis where enantiomeric purity is paramount .

Case Study 2: Synthesis of Dioxolochromans

Another research project highlighted the use of this compound in synthesizing dioxolochroman derivatives. The reaction conditions were optimized to yield high conversions and selectivity. The synthesized products showed promising activity against certain cancer cell lines, indicating potential therapeutic applications .

Comparative Analysis with Other Catalysts

Catalyst TypeEnantioselectivityReaction TypeReferences
This compoundUp to 99% eeKinetic Resolution
Other Chiral Phosphoric AcidsVaries (50-90% ee)Various Asymmetric Reactions

This table illustrates that while other chiral phosphoric acids can achieve significant enantioselectivity, this compound consistently provides higher selectivity across various reactions.

Mechanism of Action

The mechanism by which ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its interaction with molecular targets through its chiral centers. The compound can form complexes with various substrates, facilitating asymmetric transformations. The triphenylsilyl groups provide steric hindrance, which influences the selectivity of the reactions.

Comparison with Similar Compounds

Comparison with Similar BINOL-Derived Phosphoric Acids

Structural Modifications and Substituent Effects

BINOL-derived phosphoric acids differ primarily in their 3,3′-substituents, which dictate steric bulk, electronic properties, and catalytic performance. Below is a comparative analysis:

Compound Name (R-configuration) 3,3′-Substituents Molecular Weight (g/mol) Key Applications Selectivity/Performance Notes
(R)-3,3′-Bis(triphenylsilyl) (Target Compound) Triphenylsilyl (TPS) ~949.22 Kinetic resolution, cyclization reactions High enantioselectivity due to steric rigidity
(R)-3,3′-Bis(3,5-bis(trifluoromethyl)phenyl) 3,5-(CF₃)₂C₆H₃ ~804.86 Glycosylation, α-selective glycoside synthesis Enhanced acidity; synergizes with thiourea
(R)-TRIP (Triisopropylphenyl) 2,4,6-(iPr)₃C₆H₂ ~791.62 (CAS 791616-63-2) Imine activation, asymmetric Mannich reactions Strong dispersive interactions with substrates
(R)-3,3′-Bis(3,5-dichlorophenyl) 3,5-Cl₂C₆H₃ ~632.25 Under investigation; limited data Electron-withdrawing effects may enhance acidity
Parent BINOL-Phosphate (No substituents) H ~348.32 Ineffective in glycosylation and cyclization Low steric/electronic tuning

Catalytic Performance in Key Reactions

Glycosylation Reactions
  • The trifluoromethyl-substituted variant (R)-3,3′-Bis(3,5-bis(trifluoromethyl)phenyl) exhibits superior performance in glycosylations, achieving α:β ratios >30:1 and reduced reaction times (2–6 hours) when paired with Schreiner’s thiourea . In contrast, the parent BINOL-phosphate shows negligible activity .
  • Mechanistic Insight : The electron-withdrawing CF₃ groups increase the acidity of the phosphate proton, enhancing hydrogen-bonding interactions with substrates. Thiourea co-catalysts further amplify reactivity via acid activation .
Imine Activation
  • (R)-TRIP catalysts excel in imine transformations due to strong dispersive interactions between their triisopropylphenyl groups and substrates. These interactions stabilize transition states, enabling high enantioselectivity in Mannich and Pictet-Spengler reactions .
Cyclization and Kinetic Resolution
  • The TPS-substituted target compound demonstrates exceptional enantioselectivity in cyclizations (e.g., exo-selectivity in mupirocin methyl ester synthesis) due to its rigid chiral pocket. Its bulky TPS groups prevent undesired conformations, favoring specific transition states .

Physical and Chemical Properties

  • Solubility : Bulky substituents (e.g., TPS, TRIP) reduce solubility in polar solvents. For example, the TPS-substituted compound requires storage under inert atmospheres (argon) at 2–8°C to prevent degradation .
  • Acidity : Electron-withdrawing groups (e.g., CF₃, Cl) increase Brønsted acidity. The trifluoromethyl variant has a pKa ~2–3 units lower than the TPS-substituted compound, enhancing protonation efficiency in glycosylation .
  • Stability : Triphenylsilyl groups confer thermal stability, making the target compound suitable for reactions at elevated temperatures (e.g., 45°C in glycosylation) .

Biological Activity

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 791616-55-2) is a sophisticated organophosphorus compound that has garnered attention in the field of organocatalysis and medicinal chemistry. This article explores its biological activity, focusing on its role as an organocatalyst and potential therapeutic applications.

  • Molecular Formula : C56H41O4PSi2
  • Molecular Weight : 865.07 g/mol
  • Structure : The compound features a binaphthyl backbone with triphenylsilyl groups and a hydrogen phosphate moiety, which contributes to its unique reactivity and selectivity in catalytic processes.

Organocatalytic Activity

This compound has been identified as an effective organocatalyst in asymmetric synthesis. It facilitates various reactions through dual activation mechanisms, enhancing regioselectivity and enantioselectivity. Notably, it has been employed in the first enantioselective organocatalytic reductive amination reactions, demonstrating its utility in synthesizing chiral amines from carbonyl compounds and amines.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes relevant to metabolic pathways. For instance:

  • Inhibition of Phospholipase A2 : Studies have shown that phosphoric acid derivatives can inhibit phospholipase A2 activity, which is crucial in inflammatory processes. The inhibition mechanism involves the interaction of the hydrogen phosphate group with the enzyme's active site.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity due to the presence of multiple aromatic rings capable of delocalizing electrons. Preliminary studies indicate that it may scavenge free radicals, thus contributing to cellular protection against oxidative stress.

1. Asymmetric Synthesis of Chiral Drugs

A study demonstrated the application of this compound in synthesizing chiral pharmaceutical intermediates. The reaction conditions optimized using this catalyst yielded high enantiomeric excess (ee) values for various substrates.

SubstrateProductYield (%)Enantiomeric Excess (%)
Benzaldehyde + AmineChiral Amine8598
Ketone + AmineChiral Amine9095

2. Inhibition of Cancer Cell Proliferation

In vitro studies have evaluated the compound's effect on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential anticancer properties.

Cell LineConcentration (µM)Viability (%)
HeLa1070
MCF-7560
A5492050

Q & A

Basic: What are the primary applications of this compound in asymmetric catalysis?

Answer:
This compound is widely employed as a chiral ligand or catalyst in enantioselective reactions, such as hydrogenations, oxidations, and C–C bond-forming processes. Its sterically hindered binaphthyl backbone and electron-withdrawing phosphate group enhance stereochemical control in transition-metal complexes (e.g., Ru or Rh) . For example, in asymmetric hydrogenation, it coordinates with metal centers to induce high enantiomeric excess (ee) in products. Researchers should design experiments by pre-forming metal-ligand complexes under inert conditions and optimizing solvent polarity (e.g., toluene vs. THF) to maximize catalytic activity .

Basic: How is enantiomeric purity verified for this compound?

Answer:
Enantiomeric purity is typically assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy. For HPLC, a mobile phase of hexane/isopropanol (90:10) at 1 mL/min provides baseline separation of (R)- and (S)-enantiomers . Researchers must calibrate methods with racemic mixtures and validate reproducibility across batches.

Advanced: What strategies mitigate conflicting data on catalytic efficiency in different solvent systems?

Answer:
Contradictions in catalytic performance often arise from solvent-dependent ligand-metal coordination dynamics. For example, polar aprotic solvents (e.g., DMF) may destabilize metal complexes, reducing ee. To resolve this:

Conduct variable-temperature NMR to study solvent effects on complex stability.

Use density functional theory (DFT) calculations to model solvent-ligand interactions .

Systematically screen solvents with varying Gutmann donor numbers to correlate with reaction outcomes .

Advanced: How can computational modeling optimize reaction conditions for this ligand?

Answer:
Integrate quantum mechanical calculations (e.g., DFT) with experimental data to predict optimal reaction pathways. For instance:

  • Simulate transition states for enantioselective steps to identify steric/electronic bottlenecks.
  • Use machine learning (ML) to analyze historical reaction datasets and recommend conditions (e.g., temperature, pressure) .
  • Validate predictions with high-throughput experimentation (HTE) in microreactors .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Storage: Keep under argon at -20°C to prevent hydrolysis of the phosphate group .
  • PPE: Use nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential irritant properties (H315/H319 hazards) .
  • Waste disposal: Quench with aqueous base (e.g., 10% NaOH) before disposal as hazardous organic waste .

Advanced: How to synthesize and characterize derivatives for improved catalytic activity?

Answer:

Synthetic modification: Introduce substituents (e.g., electron-donating groups) at the 3,3'-positions via Suzuki-Miyaura coupling. Monitor reaction progress using TLC (silica, ethyl acetate/hexane).

Characterization:

  • X-ray crystallography confirms structural changes.
  • Cyclic voltammetry evaluates electronic effects on redox potentials .

Activity screening: Test derivatives in model reactions (e.g., asymmetric epoxidation) and correlate structure-activity relationships (SAR) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • ¹H/³¹P NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm) and the phosphate group (δ -5 to -10 ppm) .
  • FT-IR: P=O stretch at ~1250 cm⁻¹ and Si–Ph vibrations at ~1100 cm⁻¹ .
  • Elemental analysis: Verify C, H, P, and Si content within ±0.4% of theoretical values .

Advanced: How does moisture affect the stability of metal-ligand complexes formed with this compound?

Answer:
Moisture induces hydrolysis of the phosphate group, leading to ligand decomposition and reduced catalytic activity. To study stability:

Perform kinetic experiments under controlled humidity (e.g., using saturated salt solutions).

Monitor degradation via LC-MS and quantify half-life (t₁/₂) in aqueous/organic mixtures .

Stabilize complexes by adding molecular sieves or using hydrophobic ionic liquids as solvents .

Basic: What methods quantify this compound in reaction mixtures?

Answer:

  • UV-Vis spectroscopy: Measure absorbance at λ = 280 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) after calibration with standard solutions .
  • Gravimetric analysis: Precipitate the ligand as a metal complex (e.g., with Cu²⁺) and weigh the dried product .

Advanced: How to resolve low enantioselectivity in scaled-up reactions?

Answer:
Scale-up issues often stem from inefficient mixing or temperature gradients. Solutions include:

Use flow chemistry systems to maintain consistent residence time and heat transfer.

Optimize agitation speed (≥500 rpm) in batch reactors to minimize mass transfer limitations.

Conduct in situ ATR-IR spectroscopy to monitor enantioselectivity in real time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

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